molecular formula C13H7N5O2 B14602490 8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one CAS No. 58712-68-8

8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one

Cat. No.: B14602490
CAS No.: 58712-68-8
M. Wt: 265.23 g/mol
InChI Key: VWTDEAYDGRDYSH-UHFFFAOYSA-N
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Description

8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one is a complex heterocyclic compound that features a unique combination of tetrazole and benzopyrano-pyridinone structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a tetrazole derivative, followed by cyclization with a benzopyrano-pyridinone precursor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized tetrazole derivatives, while substitution reactions could introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2H-Tetrazol-5-yl)-10H-1benzopyrano[3,2-c]pyridin-10-one is unique due to its specific combination of tetrazole and benzopyrano-pyridinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

58712-68-8

Molecular Formula

C13H7N5O2

Molecular Weight

265.23 g/mol

IUPAC Name

8-(2H-tetrazol-5-yl)chromeno[3,2-c]pyridin-10-one

InChI

InChI=1S/C13H7N5O2/c19-12-8-5-7(13-15-17-18-16-13)1-2-10(8)20-11-3-4-14-6-9(11)12/h1-6H,(H,15,16,17,18)

InChI Key

VWTDEAYDGRDYSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=NNN=N3)C(=O)C4=C(O2)C=CN=C4

Origin of Product

United States

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